molecular formula C8H15NO2 B2909305 Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate CAS No. 1864003-05-3

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate

Cat. No.: B2909305
CAS No.: 1864003-05-3
M. Wt: 157.213
InChI Key: ZORUKIWYFWDAKK-RNFRBKRXSA-N
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Description

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered heterocyclic amine, and features two stereocenters at the 2 and 3 positions, making it a diastereomer. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Chiral Resolution:

    Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and chiral resolution processes.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Ketones and Carboxylic Acids: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Piperidines: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the development of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3R)-2,3-dibromo-3-phenylpropanoate: Another chiral ester with similar structural features.

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with a similar ester functional group and chiral centers.

Uniqueness

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in different fields highlights its importance in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

methyl (2R,3R)-2-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORUKIWYFWDAKK-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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